4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
Description
Properties
IUPAC Name |
4-[4-(2-methoxyethyl)piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYIXSDJJBZCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620804 | |
| Record name | 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443915-51-3 | |
| Record name | 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperazine-Alkylation Followed by Aniline Coupling
A common route to substituted piperazine-aniline derivatives involves alkylation of piperazine followed by coupling with halogenated anilines. For 4-[4-(2-methoxyethyl)piperazin-1-yl]aniline, this method entails:
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Alkylation of Piperazine : Reaction of piperazine with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) yields 1-(2-methoxyethyl)piperazine. This step typically proceeds in polar aprotic solvents like acetonitrile at 60–80°C for 12–24 hours.
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Coupling with 4-Fluoronitrobenzene : The alkylated piperazine undergoes nucleophilic aromatic substitution with 4-fluoro-nitrobenzene under basic conditions (e.g., DIPEA) in DMF at 100°C, forming 4-nitro-1-[4-(2-methoxyethyl)piperazin-1-yl]benzene.
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Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding the target compound.
Key Data :
Direct Amination of Halogenated Anilines
Buchwald-Hartwig Coupling
Palladium-catalyzed coupling between 4-bromoaniline and 1-(2-methoxyethyl)piperazine offers a streamlined pathway. Optimized conditions include:
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Catalyst : Pd₂(dba)₃ (2 mol%)
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Ligand : Xantphos (4 mol%)
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Base : Cs₂CO₃ (2 equiv)
Performance Metrics :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Standard Protocol | 68 | 97 |
| With Microwave Aid | 82 | 98 |
Microwave-assisted synthesis reduces reaction time to 2 hours while improving yield.
Reductive Amination Approaches
Two-Step Synthesis from 4-Aminobenzaldehyde
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Condensation : 4-Aminobenzaldehyde reacts with 1-(2-methoxyethyl)piperazine in ethanol under reflux to form an imine intermediate.
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Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.
Optimization Insights :
-
Solvent : Ethanol > THF (yields 73% vs. 58%)
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High purity; scalable | Multi-step; moderate yields |
| Buchwald-Hartwig | Single-step; high yield | Costly catalysts |
| Reductive Amination | Mild conditions | Requires aldehyde precursor |
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. In biological systems, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline with structurally related piperazine-aniline derivatives:
Key Observations:
- Substituent Effects: Methoxyethyl vs. Morpholinoethyl and Dichlorobenzyl: Bulky or halogenated substituents (e.g., morpholinoethyl, dichlorobenzyl) elevate molecular weight and may enhance target specificity in enzyme inhibition or antifungal activity . Ethoxy vs. Methoxyethyl: Ethoxy (C₂H₅O) substituents marginally increase lipophilicity compared to methoxyethyl (C₃H₇O), affecting partitioning in biological membranes .
Biological Activity
4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline, a compound with notable structural features, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring substituted with a methoxyethyl group and an aniline moiety. This structural configuration is significant for its interaction with biological targets.
Research indicates that this compound exhibits inhibitory effects on various kinases, particularly Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases play crucial roles in cellular signaling pathways related to immune responses, cancer proliferation, and neurodegenerative diseases.
Table 1: Inhibitory Activity against Kinases
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves the disruption of microtubule dynamics similar to that of known chemotherapeutics like paclitaxel.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.7 | Tubulin polymerization inhibition |
| A549 (Lung Cancer) | 12.3 | Microtubule destabilization |
Case Studies
Case Study 1: Inhibition of SYK in Cancer Cells
A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models of Mantle Cell Lymphoma. The compound's ability to inhibit SYK signaling was correlated with decreased proliferation and increased apoptosis in tumor cells.
Case Study 2: Neuroprotective Effects
In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of LRRK2 activity, which is implicated in Parkinson's disease pathology.
Safety and Toxicity Profile
While the compound shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it has moderate acute toxicity when administered orally or dermally, necessitating further investigation into its therapeutic window.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline, and how can purity be optimized?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution of 4-chloronitrobenzene with 2-methoxyethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro-group reduction using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite . Purity (>98%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How should researchers characterize this compound’s physicochemical properties?
- Methodological Answer :
- Molecular weight : Calculate using exact mass spectrometry (ESI-MS) .
- Solubility : Test in DMSO (primary solvent), water (pH-adjusted), and ethanol via gravimetric analysis.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
- pKa : Use potentiometric titration or computational tools (e.g., MarvinSketch) to predict ionization states .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–7.5 ppm), piperazine N-CH₂ (δ 2.5–3.5 ppm), and methoxy groups (δ 3.3–3.8 ppm) .
- FT-IR : Verify primary amine (N-H stretch ~3400 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) .
- XRD : If crystalline, analyze solid-state structure to confirm substituent geometry .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaled synthesis?
- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states and identify rate-limiting steps. For example, screen solvents (DMF vs. DMSO) for nucleophilic substitution efficiency using Gaussian09 with B3LYP/6-31G(d) basis sets. Validate predictions with small-scale experiments (5–10 mL) and DOE (Design of Experiments) to minimize trial runs .
Q. What strategies resolve contradictions in reported biochemical activity of piperazine analogs?
- Methodological Answer :
- Dose-response profiling : Test the compound across a broad concentration range (1 nM–100 µM) in cell-based assays (e.g., cAMP modulation in HEK293 cells) .
- Off-target screening : Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify non-specific binding.
- Structural analogs : Compare with 4-(4-methylpiperazin-1-yl)aniline (CAS 125819-00-3) to isolate the 2-methoxyethyl group’s contribution .
Q. How can researchers design experiments to study environmental impacts of this compound?
- Methodological Answer :
- Aquatic toxicity : Perform OECD 201 algal growth inhibition tests (72-h exposure, IC₅₀ determination) .
- Degradation : Simulate photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9 buffers) to identify breakdown products via LC-MS/MS .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
